![molecular formula C9H17ClN2O3 B1479490 4-(2-Amino-3-methylbutyl)morpholine-3,5-dione hydrochloride CAS No. 2098127-73-0](/img/structure/B1479490.png)
4-(2-Amino-3-methylbutyl)morpholine-3,5-dione hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as AMBDH, has been a topic of significant attention due to their widespread availability in natural products and biologically relevant compounds. The synthesis of these compounds often involves 1,2-amino alcohols, aziridines, epoxides, and related compounds .Scientific Research Applications
Synthesis of Poly(ester amide)s and Biodegradable Polymers
Morpholine-2,5-dione derivatives have been extensively studied for their potential in synthesizing poly(ester amide)s through lipase-catalyzed ring-opening polymerization. This method produces polydepsipeptides with unique end groups, contributing to the development of biodegradable polymers (Feng et al., 2000). These polymers are of significant interest due to their enzymatic and hydrolytic degradability, making them suitable for biomedical applications such as tissue engineering and drug delivery systems (Yu, 2015).
Drug Delivery Systems
The morpholine-2,5-dione framework has been utilized to develop advanced drug delivery systems. Specifically, the mechanochemical synthesis of lactide and morpholine-2,5-dione-based random copolymers highlights the capacity of these materials for controlled drug release. This synthesis approach offers a green chemistry perspective to polymer production, potentially enhancing the biocompatibility and effectiveness of drug delivery vehicles (Burton et al., 2021).
Biomedical Applications
Morpholine-2,5-dione derivatives have been explored for various biomedical applications, including the synthesis of antibacterial agents. These compounds show promise due to their structural versatility and biological activity, which can be tailored for specific therapeutic targets (Isakhanyan et al., 2014). Additionally, novel heterocyclic systems incorporating morpholine derivatives have been synthesized, offering potential new avenues for antimicrobial and antitumor drug development (Karimian & Karimi, 2020).
properties
IUPAC Name |
4-(2-amino-3-methylbutyl)morpholine-3,5-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-6(2)7(10)3-11-8(12)4-14-5-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRWFDXPBHXCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C(=O)COCC1=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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